(Z)-3-pyridin-2-ylprop-2-en-1-ol
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Overview
Description
(Z)-3-(pyridin-2-yl)prop-2-en-1-ol: is an organic compound with the molecular formula C8H9NO. It is characterized by the presence of a pyridine ring attached to a propenol group. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(pyridin-2-yl)prop-2-en-1-ol typically involves the reaction of pyridine-2-carbaldehyde with an appropriate reagent to form the desired propenol derivative. One common method is the condensation reaction between pyridine-2-carbaldehyde and an allylic alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of (Z)-3-(pyridin-2-yl)prop-2-en-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-3-(pyridin-2-yl)prop-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring in (Z)-3-(pyridin-2-yl)prop-2-en-1-ol can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), acidic or neutral conditions.
Major Products Formed:
Oxidation: Pyridine-2-carboxaldehyde, pyridine-2-carboxylic acid.
Reduction: 3-(pyridin-2-yl)propan-1-ol.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
Catalysis: (Z)-3-(pyridin-2-yl)prop-2-en-1-ol is used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.
Medicine:
Drug Development: (Z)-3-(pyridin-2-yl)prop-2-en-1-ol is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-3-(pyridin-2-yl)prop-2-en-1-ol involves its interaction with various molecular targets, such as enzymes and receptors. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
2-(pyridin-2-yl)ethanol: Similar structure but lacks the double bond in the propenol group.
3-(pyridin-2-yl)propanoic acid: Contains a carboxylic acid group instead of the alcohol group.
2-(pyridin-2-yl)acetaldehyde: Contains an aldehyde group instead of the alcohol group.
Uniqueness:
(Z)-3-(pyridin-2-yl)prop-2-en-1-ol: is unique due to the presence of both a pyridine ring and a propenol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
113985-62-9 |
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Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
(Z)-3-pyridin-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3- |
InChI Key |
SDTYYJCFJVDMLT-HYXAFXHYSA-N |
SMILES |
C1=CC=NC(=C1)C=CCO |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\CO |
Canonical SMILES |
C1=CC=NC(=C1)C=CCO |
Synonyms |
2-Propen-1-ol,3-(2-pyridinyl)-,(Z)-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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